![molecular formula C23H27N3O3 B3860156 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860156.png)
5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline
描述
5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline, also known as DMQ or PBOX-15, is a synthetic compound that has been studied for its potential use in cancer therapy. DMQ belongs to the quinoline family of compounds, which have been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood, but it is thought to involve the inhibition of DNA topoisomerase II, an enzyme that is required for DNA replication and transcription. 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the expression of several oncogenes, including c-Myc and Bcl-2, which are involved in cancer cell proliferation and survival. 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has also been found to increase the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis. In addition, 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
实验室实验的优点和局限性
One advantage of 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has also been found to sensitize cancer cells to radiation therapy, which could potentially improve the effectiveness of this treatment. However, 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has several limitations for lab experiments. It has a low overall yield, which makes it difficult to produce in large quantities. In addition, 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline is highly reactive and can be difficult to handle, which can make it challenging to work with in the lab.
未来方向
There are several future directions for 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline research. One area of interest is the development of more efficient synthesis methods for 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline, which could increase its availability for research and potential clinical use. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline therapy. In addition, researchers are investigating the use of 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, there is ongoing research into the potential use of 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline in other disease areas, such as inflammation and neurodegenerative disorders.
科学研究应用
5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has been studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to supply nutrients and oxygen. In addition, 5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy.
属性
IUPAC Name |
5,7-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-13-22(24-18-14-17(27-2)15-21(29-4)23(16)18)26-11-9-25(10-12-26)19-7-5-6-8-20(19)28-3/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXBANHXCUKUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(2-chlorophenoxy)propyl]amino}ethanol](/img/structure/B3860077.png)
![N-(4-bromophenyl)-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860080.png)
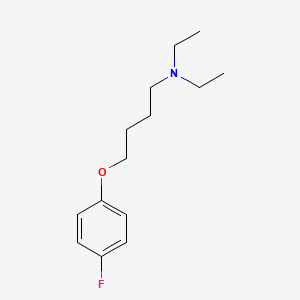
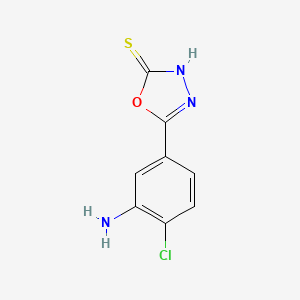
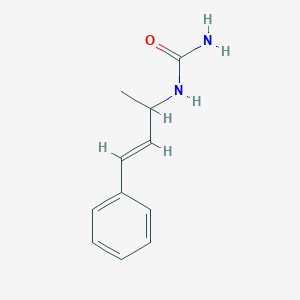
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)

![N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3860117.png)
![1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol)](/img/structure/B3860119.png)

![(3S*,4R*)-1-[(2E)-2-methylbut-2-en-1-yl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3860138.png)
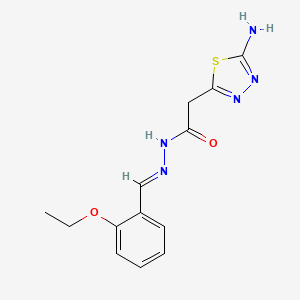
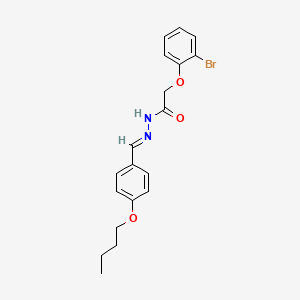
![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3860170.png)